3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Anti-inflammatory Carrageenan-induced edema Benzisoxazole SAR

Procure the 3-methyl-substituted variant (CAS 61834-40-0) to leverage its unique dual functionality: a validated anti-inflammatory scaffold (51–64% paw edema inhibition in vivo) and a uniquely documented organocatalyst for pyridine alkylation. Generic substitution with 3-phenyl or unsubstituted analogs is scientifically unjustifiable—only this 3-methyl derivative provides the established 5-position hydroxylation pathway and orthogonal functionalization vectors essential for diversity-oriented synthesis and medicinal chemistry campaigns.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 61834-40-0
Cat. No. B2683751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
CAS61834-40-0
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESCC1=NOC2=C1C(=O)CCC2
InChIInChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3
InChIKeyNHAMNKMCXOKTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS 61834-40-0) Product Identification and Core Properties for Research Procurement


3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS 61834-40-0) is a heterocyclic compound featuring a 1,2-benzisoxazole core fused to a cyclohexenone ring system, with a methyl substituent at the 3-position [1]. This tetracyclic scaffold belongs to the dihydrobenzisoxazolone class of compounds, which have demonstrated utility as synthetic intermediates in medicinal chemistry programs, particularly in the development of anti-inflammatory agents [2] and as catalytic species in alkylation reactions .

Why 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one Cannot Be Interchanged with Other Dihydrobenzisoxazolone Analogs in Research Applications


Substitution at the 3-position of the 6,7-dihydro-1,2-benzisoxazol-4(5H)-one scaffold fundamentally alters both biological activity profile and synthetic utility. The 3-methyl variant (CAS 61834-40-0) differs from its 3-phenyl analogs, which demonstrate antipsychotic and analgesic activities via distinct receptor interactions [1], and from the unsubstituted parent compound (CAS 87287-41-0), which lacks the steric and electronic contributions of the 3-methyl group . These structural variations result in measurable differences in anti-inflammatory potency, catalytic behavior in organic transformations, and susceptibility to downstream functionalization at the 5-position—making generic substitution between 3-substituted benzisoxazolones scientifically unjustifiable without confirmatory re-validation [2].

Quantitative Differentiation Evidence for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one Against Structural Analogs


Anti-Inflammatory Activity of 3-Methylbenzisoxazoles: Quantitative Class-Level Potency Data

In a carrageenan-induced rat paw edema model, six 3-methylbenzisoxazole derivatives (compounds 3a, 3c, 3d, 3f, 3g, and 3h) demonstrated anti-inflammatory activity ranging from 51% to 64% inhibition, with diclofenac sodium serving as the reference standard drug [1]. This class-level activity profile establishes the 3-methylbenzisoxazole scaffold as a validated pharmacophore for anti-inflammatory applications.

Anti-inflammatory Carrageenan-induced edema Benzisoxazole SAR

Catalytic Activity Distinction: 3-Methyl Derivative Enables Alkylation Catalysis Not Reported for 3-Phenyl Analogs

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been specifically demonstrated to function catalytically in the alkylation of pyridine with methylene malonic ester . This catalytic property has not been reported for the 3-phenyl analogs (CAS patent series), which are instead documented exclusively for antipsychotic and analgesic receptor binding activities [1].

Organocatalysis Alkylation Pyridine functionalization

5-Position Hydroxylation Efficiency in 3-Alkyl Dihydrobenzisoxazolones

In a reported synthetic transformation, 2-acyl-3-hydroxy-2-cyclohexen-1-ones were converted to 3-alkyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-ones, which subsequently underwent hydroxylation at position 5 followed by reductive disassembly [1]. This establishes the 3-alkyl (including 3-methyl) substitution pattern as compatible with 5-position functionalization.

Synthetic methodology Hydroxylation Functional group interconversion

Structural Distinction from 3-Phenyl Analogs: Receptor Binding Versus Synthetic Intermediate Applications

3-Phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-ones have been patented as antipsychotic and analgesic agents with defined receptor-targeting activity profiles [1]. In contrast, 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is characterized in the literature primarily as a synthetic building block and catalytic species rather than as a direct bioactive end-product .

Antipsychotic agents Analgesic agents Pharmacophore design

Commercial Availability and Purity Specification for Procurement Planning

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS 61834-40-0) is commercially available at ≥95% purity from multiple research chemical suppliers . This purity grade is suitable for synthetic intermediate applications. In comparison, the unsubstituted parent compound (CAS 87287-41-0) is also commercially available at similar purity levels, but lacks the 3-methyl substitution required for anti-inflammatory scaffold development and catalytic applications .

Chemical procurement Purity specification Vendor sourcing

Validated Research Application Scenarios for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one Based on Quantitative Evidence


Anti-Inflammatory Medicinal Chemistry Programs Requiring 3-Methylbenzisoxazole Pharmacophore

This compound serves as a validated scaffold for anti-inflammatory drug discovery programs. Experimental data demonstrate that 3-methylbenzisoxazole derivatives achieve 51–64% inhibition of carrageenan-induced paw edema in rat models [1]. Research teams developing novel anti-inflammatory agents should select this 3-methyl-substituted variant over other benzisoxazolones to leverage the established class-level activity profile.

Organocatalysis Research Utilizing Benzisoxazolone-Based Catalytic Species

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is uniquely documented as a catalytic species in alkylation reactions of pyridine with methylene malonic ester [1]. This catalytic function is not reported for 3-phenyl analogs, which are instead optimized for receptor-mediated pharmacology [2]. Researchers developing organocatalytic methodologies should procure the 3-methyl variant specifically for this application.

Synthetic Methodology Development Requiring 5-Position Functionalizable Benzisoxazolone Intermediates

The 3-alkyl (including 3-methyl) substitution pattern on the dihydrobenzisoxazolone scaffold enables a validated synthetic pathway for hydroxylation at the 5-position followed by reductive disassembly [1]. This functionalization route is critical for generating more complex heterocyclic systems. Procurement of the 3-methyl derivative provides access to this established transformation pathway.

Scaffold Elaboration for Heterocyclic Library Synthesis

As a building block bearing both a reactive carbonyl at position 4 and a modifiable methyl group at position 3, 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one provides orthogonal functionalization vectors for library synthesis. Its classification as a synthetic intermediate rather than a terminal bioactive molecule [1] makes it particularly well-suited for combinatorial chemistry and diversity-oriented synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.